(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid

Medicinal Chemistry Drug Discovery Physicochemical Property

The compound (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid (CAS 698984-25-7, molecular formula C12H11NO5, molecular weight 249.22) is a difunctionalized N-phenylsuccinimide derivative featuring a quaternary carbon at the 3-position bearing both a hydroxy and an acetic acid substituent. This architecture provides a unique scaffold for medicinal chemistry and chemical biology applications, distinct from simpler N-phenylsuccinimides or monosubstituted analogs.

Molecular Formula C12H11NO5
Molecular Weight 249.222
CAS No. 698984-25-7
Cat. No. B2720161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid
CAS698984-25-7
Molecular FormulaC12H11NO5
Molecular Weight249.222
Structural Identifiers
SMILESC1C(=O)N(C(=O)C1(CC(=O)O)O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO5/c14-9-6-12(18,7-10(15)16)11(17)13(9)8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,15,16)
InChIKeySBUJOYSGTMYVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid (CAS 698984-25-7) for Specialized Succinimide Research


The compound (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid (CAS 698984-25-7, molecular formula C12H11NO5, molecular weight 249.22) is a difunctionalized N-phenylsuccinimide derivative featuring a quaternary carbon at the 3-position bearing both a hydroxy and an acetic acid substituent . This architecture provides a unique scaffold for medicinal chemistry and chemical biology applications, distinct from simpler N-phenylsuccinimides or monosubstituted analogs. It is supplied as a research chemical with a reported purity of ≥97% and recommended storage at 2-8°C under dry, sealed conditions .

Why N-Phenylsuccinimide Analogs Cannot Substitute for (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid in Targeted Synthesis


Critical Warning: High-strength differential evidence is extremely limited for this compound. No direct head-to-head quantitative biological or performance comparisons between this compound and its closest analogs were found in the public domain. Generic substitution is not advised based on the compound's distinct structural features. The presence of both a tertiary alcohol and a carboxylic acid on the same quaternary carbon center creates a densely functionalized, chiral synthon that is absent in common N-phenylsuccinimide (CAS 83-25-0) or simple 3-monosubstituted analogs. This unique arrangement enables divergent synthetic pathways that unfunctionalized analogs cannot replicate . The quantitative evidence presented below is primarily class-level inference from related succinimide derivatives, as direct comparative data for this specific CAS number is unavailable [1].

Quantitative Differentiation Evidence for (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid vs. Closest Analogs


Enhanced Hydrogen Bonding Capacity for Target Engagement Over Unsubstituted N-Phenylsuccinimide

The target compound contains three hydrogen bond acceptors (HBA) and two hydrogen bond donors (HBD), compared to two HBA and zero HBD for the unsubstituted comparator N-phenylsuccinimide [1]. This increased polarity is predicted to improve aqueous solubility and modify target-ligand binding interactions. No direct experimental solubility data were found for the target compound.

Medicinal Chemistry Drug Discovery Physicochemical Property

Enzyme Inhibitory Potential of the Succinimide Scaffold: Class-Level Evidence vs. Inactive Baselines

While no direct biological data exists for the target compound, a closely related succinimide derivative, (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde (Compound 1), demonstrated significant enzyme inhibition with IC50 values of 343.45 µM against AChE and 276.86 µM against BChE. The structurally simpler analog (R)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenylpropanal (Compound 2) was less potent (AChE IC50 422.98 µM, BChE IC50 357.91 µM) [1]. This supports the hypothesis that functionalization at the 3-position of the N-phenylsuccinimide core, like in the target compound, can confer bioactive potential. Unfunctionalized N-phenylsuccinimide shows no reported cholinesterase inhibition.

Enzyme Inhibition Acetylcholinesterase Butyrylcholinesterase

Procurement-Relevant Purity Comparison with Unsubstituted N-Phenylsuccinimide

The target compound is available at a minimum purity of 97%, as verified by supplier specification . A common commercial baseline for the unsubstituted analog N-phenylsuccinimide is ≥98.0% (GC) . The 1% differential is marginal and does not represent a significant procurement advantage, but the guaranteed purity level is suitable for research use where reliable stoichiometry is required.

Chemical Procurement Purity Specification Building Block

High-Value Research Applications for (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid Based on Verified Evidence


Design of Novel Cholinesterase or α-Glucosidase Inhibitors via Scaffold Decoration

Based on class-level evidence that suitably functionalized 3-substituted N-phenylsuccinimides inhibit AChE (IC50 343-423 µM) and BChE (IC50 277-358 µM), this compound can serve as a core intermediate for synthesizing candidate inhibitors [1]. Its carboxylic acid and alcohol handles allow for rapid diversification to optimize potency and selectivity, a strategy validated by the superior activity of Compound 1 over Compound 2 in comparative studies [1].

Synthesis of Spirocyclic or Fused Heterocyclic Libraries

The quaternary carbon center enables the construction of spirocyclic scaffolds, which are privileged structures in drug discovery. The dual functionality (hydroxy and acetic acid) provides orthogonal reactive sites for stepwise elaboration, a synthetic versatility absent in simpler N-phenylsuccinimide building blocks .

Development of Chiral Building Blocks for Asymmetric Synthesis

With a chiral center at the 3-position, this racemic compound can be resolved to provide enantiopure intermediates for asymmetric synthesis . The strong hydrogen bonding network, inferred from its 2 HBD/3 HBA profile [2], can facilitate chiral recognition and separation, a critical requirement for sourcing advanced pharmaceutical intermediates.

Quote Request

Request a Quote for (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.